molecular formula C8H12O5 B14219016 2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- CAS No. 828916-57-0

2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-

Katalognummer: B14219016
CAS-Nummer: 828916-57-0
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: ICRSKHAWONEBBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- is an organic compound with a complex structure that includes a furanone ring substituted with a methoxyethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- typically involves multiple steps. One common method includes the reaction of furanone derivatives with methoxyethoxy reagents under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Methoxyethoxy)acetic acid: A compound with a similar methoxyethoxy group but different core structure.

    2-(2-Methoxyethoxy)ethanol: Another compound with a methoxyethoxy group, used in various industrial applications.

Uniqueness

2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]- is unique due to its furanone ring structure combined with the methoxyethoxy group

Eigenschaften

CAS-Nummer

828916-57-0

Molekularformel

C8H12O5

Molekulargewicht

188.18 g/mol

IUPAC-Name

3-(2-methoxyethoxymethoxy)-2H-furan-5-one

InChI

InChI=1S/C8H12O5/c1-10-2-3-11-6-13-7-4-8(9)12-5-7/h4H,2-3,5-6H2,1H3

InChI-Schlüssel

ICRSKHAWONEBBL-UHFFFAOYSA-N

Kanonische SMILES

COCCOCOC1=CC(=O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.